
(S)-2-(Fmoc-amino)-4-iodobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(Fmoc-amino)-4-iodobutanoic acid is a modified amino acid that features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group and an iodine atom on the butanoic acid chain. This compound is used extensively in peptide synthesis due to its ability to protect the amino group during chemical reactions, preventing unwanted side reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Fmoc-amino)-4-iodobutanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate in an organic solvent like dimethylformamide (DMF). The iodination of the butanoic acid chain can be carried out using iodine and a suitable oxidizing agent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated peptide synthesizers and high-purity reagents to ensure consistency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(Fmoc-amino)-4-iodobutanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF.
Common Reagents and Conditions
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Deprotection: Piperidine in DMF.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Deprotection: The free amino acid is obtained after removal of the Fmoc group.
Wissenschaftliche Forschungsanwendungen
(S)-2-(Fmoc-amino)-4-iodobutanoic acid is widely used in scientific research, particularly in:
Peptide Synthesis: As a building block for the synthesis of peptides and proteins.
Drug Development: In the design of peptide-based drugs.
Bioconjugation: For attaching peptides to other molecules or surfaces.
Wirkmechanismus
The primary function of (S)-2-(Fmoc-amino)-4-iodobutanoic acid in peptide synthesis is to protect the amino group during chemical reactions. The Fmoc group prevents unwanted side reactions by blocking the amino group, which can be selectively removed under basic conditions to reveal the free amino group for further reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-2-(Fmoc-amino)-4-bromobutanoic acid
- (S)-2-(Fmoc-amino)-4-chlorobutanoic acid
Uniqueness
The iodine atom in (S)-2-(Fmoc-amino)-4-iodobutanoic acid makes it more reactive in substitution reactions compared to its bromine or chlorine counterparts. This reactivity can be advantageous in certain synthetic applications where a more reactive leaving group is desired .
Eigenschaften
Molekularformel |
C19H18INO4 |
|---|---|
Molekulargewicht |
451.3 g/mol |
IUPAC-Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-iodobutanoic acid |
InChI |
InChI=1S/C19H18INO4/c20-10-9-17(18(22)23)21-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,24)(H,22,23)/t17-/m0/s1 |
InChI-Schlüssel |
WUMHLUDKFHNQNJ-KRWDZBQOSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCI)C(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCI)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


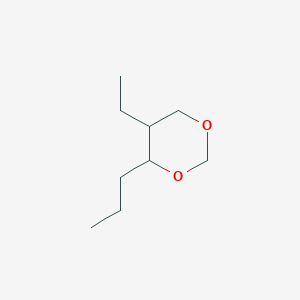
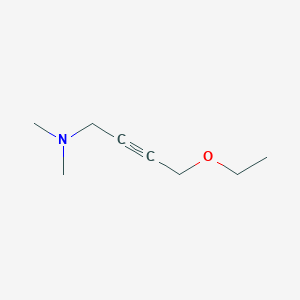
![4-Thiazolidinone,3-[[[4-[bis(2-chloroethyl)amino]phenyl]methylene]amino]-2-thioxo-](/img/structure/B14010300.png)

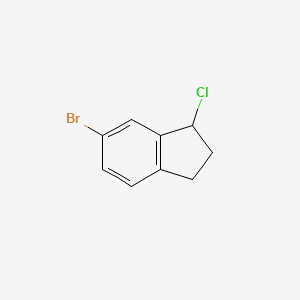
![2,2,2-trifluoro-N-[2-methyl-2-(prop-2-ynoxymethyldisulfanyl)propyl]acetamide](/img/structure/B14010310.png)
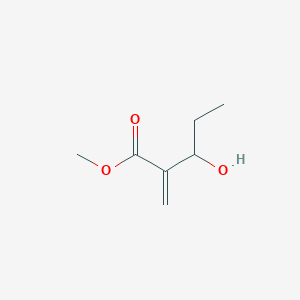

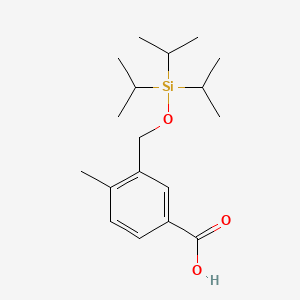
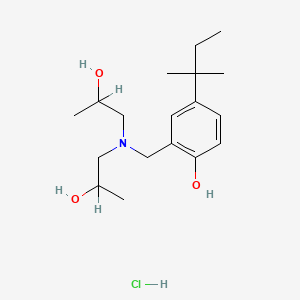


![2-[methyl(nitroso)amino]ethyl N-phenylcarbamate](/img/structure/B14010355.png)

